molecular formula C17H8Cl3N3O2 B12431035 Cilliobrevin D

Cilliobrevin D

Cat. No.: B12431035
M. Wt: 392.6 g/mol
InChI Key: HVJSIEVASHGLBF-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cilliobrevin D is a cell-permeable, reversible, and specific inhibitor of AAA+ ATPase motor cytoplasmic dynein. It is known for its ability to inhibit Hedgehog signaling and primary cilia formation. This compound has been widely used in scientific research to study dynein motor function and its role in various cellular processes .

Preparation Methods

Cilliobrevin D can be synthesized through a series of chemical reactions involving benzoyl dihydroquinazolinone derivativesThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Cilliobrevin D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings.

Scientific Research Applications

Cilliobrevin D has a wide range of scientific research applications, including:

    Chemistry: It is used to study the chemical properties and reactions of dynein motor proteins.

    Biology: It is used to investigate the role of dynein in cellular processes such as cell division, migration, and growth cone motility.

    Medicine: It is used to study the potential therapeutic applications of dynein inhibitors in treating diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of new drugs and therapeutic agents targeting dynein motor proteins

Mechanism of Action

Cilliobrevin D exerts its effects by inhibiting the AAA+ ATPase motor cytoplasmic dynein. This inhibition disrupts spindle pole focusing, cold-stable microtubule formation, kinetochore-microtubule attachment, and melanosome aggregation. The molecular targets and pathways involved include the inhibition of dynein-dependent microtubule gliding and ATPase activity, leading to the disruption of various cellular processes .

Comparison with Similar Compounds

Cilliobrevin D is unique in its ability to specifically inhibit AAA+ ATPase motor cytoplasmic dynein. Similar compounds include:

This compound stands out due to its specific inhibition of dynein motor function and its wide range of scientific research applications.

Properties

Molecular Formula

C17H8Cl3N3O2

Molecular Weight

392.6 g/mol

IUPAC Name

(Z)-2-(7-chloro-4-oxo-3H-quinazolin-2-yl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C17H8Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1-6,24H,(H,22,23,25)/b15-12-

InChI Key

HVJSIEVASHGLBF-QINSGFPZSA-N

Isomeric SMILES

C1=CC2=C(C=C1Cl)N=C(NC2=O)/C(=C(/C3=C(C=C(C=C3)Cl)Cl)\O)/C#N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(NC2=O)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N

Origin of Product

United States

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